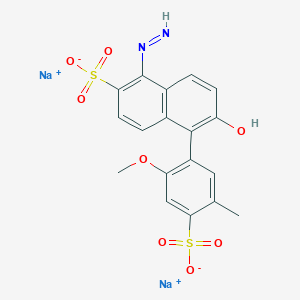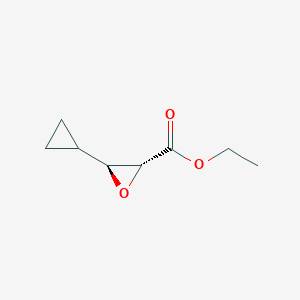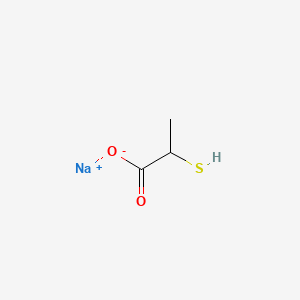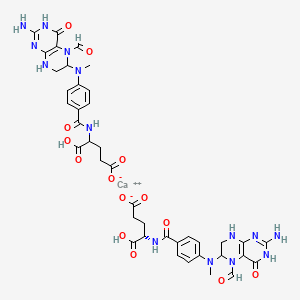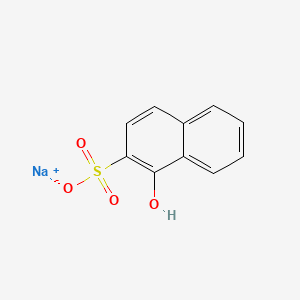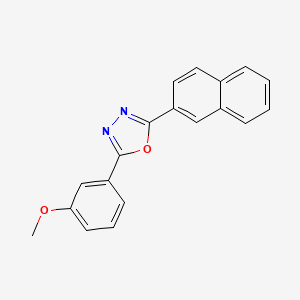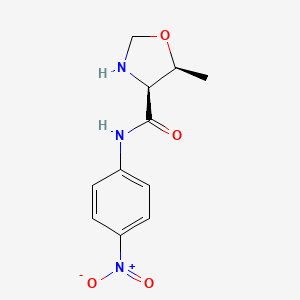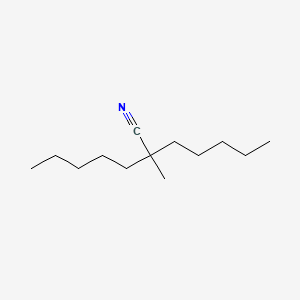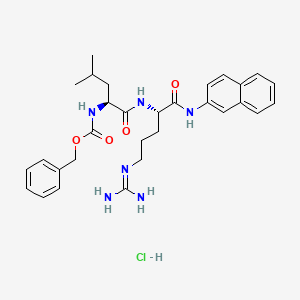
Z-Leu-Arg-betaNA . HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Leu-Arg-betaNA It is commonly used in biochemical research due to its specific properties and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Arg-betaNA . HCl involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:
Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups of leucine and arginine.
Coupling Reaction: The protected amino acids are then coupled using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Leu-Arg-betaNA . HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The naphthalene ring can undergo oxidation reactions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Yields oxidized derivatives of the naphthalene ring.
Substitution: Forms substituted derivatives with modified amino groups.
Wissenschaftliche Forschungsanwendungen
Z-Leu-Arg-betaNA . HCl is widely used in scientific research, particularly in:
Biochemistry: Studying enzyme kinetics and protein interactions.
Molecular Biology: Investigating peptide-protein interactions and signal transduction pathways.
Medicine: Exploring potential therapeutic applications and drug development.
Industry: Used in the synthesis of specialized peptides and as a reagent in various biochemical assays .
Wirkmechanismus
The mechanism of action of Z-Leu-Arg-betaNA . HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it can inhibit or activate enzymes by mimicking natural substrates or inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Leu-Arg-AMC: Another peptide derivative used in similar biochemical assays.
Z-Leu-Arg-pNA: A chromogenic substrate for protease assays.
Z-Leu-Arg-R110: A fluorogenic substrate used in enzyme kinetics studies .
Uniqueness
Z-Leu-Arg-betaNA . HCl is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its naphthalene ring provides distinct optical properties, making it useful in fluorescence-based assays.
Eigenschaften
CAS-Nummer |
202002-15-1 |
|---|---|
Molekularformel |
C30H39ClN6O4 |
Molekulargewicht |
583.1 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C30H38N6O4.ClH/c1-20(2)17-26(36-30(39)40-19-21-9-4-3-5-10-21)28(38)35-25(13-8-16-33-29(31)32)27(37)34-24-15-14-22-11-6-7-12-23(22)18-24;/h3-7,9-12,14-15,18,20,25-26H,8,13,16-17,19H2,1-2H3,(H,34,37)(H,35,38)(H,36,39)(H4,31,32,33);1H/t25-,26-;/m0./s1 |
InChI-Schlüssel |
DXOJXEMFAXECTH-CCQIZPNASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


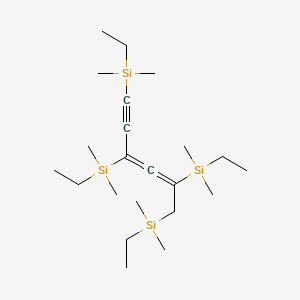
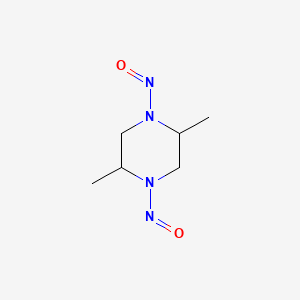

![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
